An In-depth Technical Guide to 5-(Bromomethyl)-2-phenylpyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(Bromomethyl)-2-phenylpyridine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-phenylpyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical identifiers, a detailed synthetic protocol, key chemical and physical properties, and its potential applications, particularly in the realm of medicinal chemistry.
Core Chemical Identity
While a specific CAS number for 5-(Bromomethyl)-2-phenylpyridine is not readily found in major chemical databases, its identity is unequivocally established through its chemical structure and systematic nomenclature. For the purpose of synthesis and procurement of its precursor, the key chemical identifiers for the starting material, 5-methyl-2-phenylpyridine, are provided below.
Table 1: Chemical Identifiers for 5-methyl-2-phenylpyridine
| Identifier | Value | Source |
| CAS Number | 27012-22-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁N | [1][3] |
| Molecular Weight | 169.22 g/mol | [1][4] |
| IUPAC Name | 5-methyl-2-phenylpyridine | [4] |
| Synonyms | 2-Phenyl-5-methylpyridine, 6-Phenyl-3-picoline | [3] |
| InChI Key | ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(nc1)c2ccccc2 | [4] |
Synthesis of 5-(Bromomethyl)-2-phenylpyridine
The primary synthetic route to 5-(Bromomethyl)-2-phenylpyridine involves the radical bromination of the methyl group of its precursor, 5-methyl-2-phenylpyridine. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent.
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for 5-(Bromomethyl)-2-phenylpyridine.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 2-bromo-5-bromomethylpyridine and should be optimized for the specific substrate.[5]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-phenylpyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
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Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of azobisisobutyronitrile (AIBN).
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Reaction Conditions: The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., nitrogen) for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
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Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure 5-(Bromomethyl)-2-phenylpyridine.
Chemical and Physical Properties
Direct experimental data for 5-(Bromomethyl)-2-phenylpyridine is limited. However, its properties can be inferred from structurally related compounds and computational predictions.
Table 2: Predicted Physicochemical Properties of 5-(Bromomethyl)-2-phenylpyridine
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₀BrN | - |
| Molecular Weight | 248.12 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Based on similar structures |
| Boiling Point | > 300 °C | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Insoluble in water |
| Reactivity | The bromomethyl group is a reactive electrophile | Susceptible to nucleophilic substitution |
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a significant number of FDA-approved drugs.[7] The 2-phenylpyridine moiety, in particular, is a key pharmacophore in various biologically active molecules. The utility of 5-(Bromomethyl)-2-phenylpyridine lies in its ability to act as a versatile building block for introducing this valuable pharmacophore into larger, more complex molecules.
Role as a Chemical Intermediate
The primary application of 5-(Bromomethyl)-2-phenylpyridine is as a reactive intermediate in organic synthesis. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[8] This reactivity allows for the facile covalent attachment of the 2-phenylpyridine motif to other molecular scaffolds.
Workflow for Derivatization
Caption: Derivatization of 5-(Bromomethyl)-2-phenylpyridine.
This reactivity is instrumental in the synthesis of compound libraries for high-throughput screening in drug discovery programs. By reacting 5-(Bromomethyl)-2-phenylpyridine with a diverse set of nucleophiles, a wide array of novel chemical entities can be generated for biological evaluation.
Safety, Handling, and Storage
As with all bromomethyl derivatives, 5-(Bromomethyl)-2-phenylpyridine should be handled with caution due to its potential as a lachrymator and alkylating agent.
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Handling: All manipulations should be carried out in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10] Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][12]
-
First Aid:
Conclusion
5-(Bromomethyl)-2-phenylpyridine, while not a commonly cataloged chemical, represents a valuable and highly reactive building block for medicinal chemists and drug discovery scientists. Its synthesis from the readily available 5-methyl-2-phenylpyridine is straightforward. The presence of the reactive bromomethyl group provides a versatile handle for the incorporation of the biologically relevant 2-phenylpyridine scaffold into a diverse range of molecular architectures. Proper handling and safety precautions are essential when working with this compound.
References
-
U.S. Environmental Protection Agency. (2025, October 15). 5-(Bromomethyl)pyridine-2-carbonitrile Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-2-phenylpyridine. PubChem Compound Database. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]
-
ACS Publications. (2022, May 18). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. Retrieved from [Link]
-
Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]
-
ResearchGate. (2015, December 6). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]
Sources
- 1. 27012-22-2 | MFCD04114180 | 5-Methyl-2-phenyl-pyridine | acints [acints.com]
- 2. 5-Methyl-2-phenylpyridine | 27012-22-2 [sigmaaldrich.com]
- 3. CAS 27012-22-2: 5-Methyl-2-phenylpyridine | CymitQuimica [cymitquimica.com]
- 4. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemscene.com [chemscene.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
